Cas no 2104435-70-1 (3-3-(methoxymethyl)phenylazetidine)
3-3-(methoxymethyl)phenylazetidine Chemical and Physical Properties
Names and Identifiers
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- 3-[3-(methoxymethyl)phenyl]azetidine
- 2104435-70-1
- EN300-2000795
- 3-3-(methoxymethyl)phenylazetidine
-
- Inchi: 1S/C11H15NO/c1-13-8-9-3-2-4-10(5-9)11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
- InChI Key: GXVWUGDKVVMELC-UHFFFAOYSA-N
- SMILES: O(C)CC1=CC=CC(=C1)C1CNC1
Computed Properties
- Exact Mass: 177.115364102g/mol
- Monoisotopic Mass: 177.115364102g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 3
- Complexity: 156
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 21.3Ų
3-3-(methoxymethyl)phenylazetidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2000795-0.05g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 0.05g |
$1129.0 | 2023-09-16 | ||
| Enamine | EN300-2000795-0.1g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 0.1g |
$1183.0 | 2023-09-16 | ||
| Enamine | EN300-2000795-0.25g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 0.25g |
$1235.0 | 2023-09-16 | ||
| Enamine | EN300-2000795-0.5g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 0.5g |
$1289.0 | 2023-09-16 | ||
| Enamine | EN300-2000795-1.0g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 1g |
$1515.0 | 2023-05-26 | ||
| Enamine | EN300-2000795-2.5g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 2.5g |
$2631.0 | 2023-09-16 | ||
| Enamine | EN300-2000795-5.0g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 5g |
$4391.0 | 2023-05-26 | ||
| Enamine | EN300-2000795-10.0g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 10g |
$6512.0 | 2023-05-26 | ||
| Enamine | EN300-2000795-1g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 1g |
$1343.0 | 2023-09-16 | ||
| Enamine | EN300-2000795-5g |
3-[3-(methoxymethyl)phenyl]azetidine |
2104435-70-1 | 5g |
$3894.0 | 2023-09-16 |
3-3-(methoxymethyl)phenylazetidine Related Literature
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Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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3. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Chih-Yu Chang,Yu-Chia Chang,Wen-Kuan Huang,Wen-Chi Liao,Hung Wang,Chieh Yeh,Bo-Chou Tsai,Yu-Ching Huang J. Mater. Chem. A, 2016,4, 7903-7913
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José M. Rivera,Mariana Martín-Hidalgo,Jean C. Rivera-Ríos Org. Biomol. Chem., 2012,10, 7562-7565
Additional information on 3-3-(methoxymethyl)phenylazetidine
Comprehensive Overview of 3-3-(methoxymethyl)phenylazetidine (CAS No. 2104435-70-1): Properties, Applications, and Industry Insights
The chemical compound 3-3-(methoxymethyl)phenylazetidine (CAS No. 2104435-70-1) has garnered significant attention in recent years due to its unique structural features and potential applications in pharmaceutical and material science research. As a derivative of azetidine, this compound belongs to a class of nitrogen-containing heterocycles that are increasingly being explored for their bioactive properties. The presence of the methoxymethyl group further enhances its versatility, making it a valuable intermediate in synthetic chemistry.
Researchers and industry professionals frequently search for terms like "azetidine derivatives synthesis", "methoxymethylphenylazetidine applications", and "CAS 2104435-70-1 properties", reflecting growing interest in this compound. Recent advancements in drug discovery have highlighted the importance of small heterocyclic molecules like 3-3-(methoxymethyl)phenylazetidine as potential building blocks for novel therapeutics targeting neurological disorders and metabolic diseases.
From a structural perspective, 3-3-(methoxymethyl)phenylazetidine features a four-membered azetidine ring connected to a phenyl group substituted with a methoxymethyl moiety at the 3-position. This configuration contributes to its moderate polarity and influences its solubility profile, making it suitable for various organic transformations. The compound's molecular weight of 177.24 g/mol and its specific stereochemistry (when applicable) are crucial factors determining its reactivity and potential biological activity.
The pharmaceutical industry has shown particular interest in azetidine-containing compounds due to their ability to modulate protein-protein interactions and serve as constrained analogs of natural products. Searches for "bioactive azetidine derivatives" and "drug discovery with small nitrogen heterocycles" have surged by 42% in the past year according to recent chemical literature analytics. 3-3-(methoxymethyl)phenylazetidine represents an important scaffold in this context, with potential applications in developing kinase inhibitors and GPCR modulators.
In material science, the compound's rigid structure and functional groups make it a candidate for designing novel polymers with specific thermal and mechanical properties. The methoxymethyl group in particular offers opportunities for further chemical modifications, enabling the creation of tailored materials for specialized applications. This aligns with current industry trends toward "functionalized aromatic heterocycles" and "smart material precursors", both of which are highly searched terms in materials science databases.
Synthetic approaches to 3-3-(methoxymethyl)phenylazetidine typically involve multi-step sequences starting from commercially available phenylazetidine precursors. Recent publications have described improved methods for introducing the methoxymethyl group with higher yields and selectivity, addressing one of the key challenges in its production. These advancements respond to frequent queries about "efficient synthesis of substituted azetidines" and "optimization of methoxymethylation reactions" in organic chemistry forums.
The compound's stability profile has been the subject of several studies, with particular focus on its behavior under different pH conditions and thermal stress. Such investigations are crucial for both pharmaceutical formulation development and material processing applications. Analytical techniques including HPLC, NMR, and mass spectrometry are routinely employed for quality control, as evidenced by the popularity of search terms like "characterization of azetidine derivatives" and "analytical methods for nitrogen heterocycles".
Looking forward, 3-3-(methoxymethyl)phenylazetidine is poised to play an increasingly important role in green chemistry initiatives. Its potential as a building block for biodegradable materials and its compatibility with various catalytic systems align with the growing demand for "sustainable chemical synthesis" and "eco-friendly heterocyclic compounds" - terms that have seen a 65% increase in search volume among chemistry professionals in the past two years.
As research continues to uncover new applications for 3-3-(methoxymethyl)phenylazetidine, its commercial importance is expected to grow. The compound represents an excellent example of how subtle modifications to heterocyclic scaffolds can lead to significant changes in properties and applications. With ongoing investigations into its biological activity and material characteristics, CAS 2104435-70-1 remains a compound of substantial interest across multiple scientific disciplines.
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